molecular formula C10H6F3NO2S2 B2924015 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine CAS No. 882292-13-9

2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine

Cat. No.: B2924015
CAS No.: 882292-13-9
M. Wt: 293.28
InChI Key: YULWTMPBCAOWLI-UHFFFAOYSA-N
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Description

2-(2-Thienylsulfonyl)-4-(trifluoromethyl)pyridine is a synthetic chemical intermediate designed for research and development, primarily in the fields of agrochemistry and pharmaceuticals. This compound features a hybrid structure combining a 4-(trifluoromethyl)pyridine ring with a 2-thienylsulfonyl moiety. The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern pesticide and drug discovery due to the unique physicochemical properties imparted by the fluorine atoms, which often enhance biological activity, improve metabolic stability, and influence systemic transport . The incorporation of the sulfur-based thienylsulfonyl group is a strategic modification, as sulfur-containing fragments (thioether, sulfone, sulfoxide) are known to significantly broaden the profile of bioactivity and are frequently found in compounds with potent antibacterial and insecticidal properties . Researchers can leverage this chemical as a key building block for the synthesis of novel active ingredients. Its potential applications align with those of established TFMP derivatives, which include acting as herbicides, insecticides, fungicides, and pharmaceutical candidates . The presence of the sulfonyl group adjacent to a thienyl ring offers a reactive site for further chemical exploration, making it a valuable scaffold for constructing diverse compound libraries aimed at investigating new mechanisms of action. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-thiophen-2-ylsulfonyl-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S2/c11-10(12,13)7-3-4-14-8(6-7)18(15,16)9-2-1-5-17-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULWTMPBCAOWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine typically involves the reaction of 2-thiophenesulfonyl chloride with 4-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfone derivatives, while substitution reactions on the pyridine ring can produce various substituted pyridine compounds .

Scientific Research Applications

2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine is a heterocyclic compound with a pyridine ring substituted by a trifluoromethyl group and a thienylsulfonyl moiety. The presence of both thienyl and trifluoromethyl groups enhances its potential as a bioactive compound and provides distinct chemical reactivity compared to its analogs.

Potential Applications

  • Medicinal Chemistry The pyridine ring and trifluoromethyl group suggest the molecule can interact with biological targets. Pyridine and trifluoromethyl groups are frequently found in pharmaceuticals because of their ability to bind to enzymes and receptors. Compounds with similar structures have been investigated for their ability to act as inhibitors in various biological pathways, including those involved in cancer progression and inflammation. Modifications to either the trifluoromethyl or thienylsulfonyl groups can significantly affect its biological activity and specificity towards certain receptors or enzymes.
  • Building Block for Synthesis The molecule can serve as a building block for synthesizing more complex molecules with desired properties. Functional groups, such as the sulfonyl group, can be used for further chemical transformations.
  • Material Science The thiophene moiety in the molecule can participate in pi-pi stacking interactions, which are important for the formation of ordered structures in materials. This property could be useful in developing new organic electronics or functional materials.

Similar Compounds and Their Applications

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-(trifluoromethyl)pyridineContains an amine instead of sulfonylUsed in cancer treatment and as a versatile building block
4-Bromo-2-(trifluoromethyl)pyridineBromine substitutionDifferent reactivity profile due to bromine's electrophilicity
2-Fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamideFuran ring instead of thienylUnique due to furan's reactivity and biological applications
Trifluoromethylpyridine (TFMP)Used in crop protection, pharmaceutical, and veterinary industries
2,3-dichloro-5-(trifluoromethyl)pyridineUsed as a chemical intermediate for synthesizing several crop-protection products
2-methoxy-4-(trifluoromethyl)pyridineALS-inhibiting herbicide for controlling weeds in cereal crops
6-(trifluoromethyl)pyridineInsecticide targeting sap-feeding pests; the 6-(trifluoromethyl)pyridine moiety was the optimal substructure

Research on Trifluoromethylpyridines

Mechanism of Action

The mechanism of action of 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group and the trifluoromethyl group contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine can be compared to related pyridine derivatives, as outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Applications/Notes Reference ID
This compound 4-CF₃, 2-SO₂-thienyl ~277.3* Not reported Not available in evidence Potential bioactive agent
2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridine 4-CF₃, 2-methoxyphenyl 253.2 Not specified Aromatic protons: 7.2–8.5 Synthetic intermediate
4-Chloro-2-(trifluoromethyl)pyridine 4-Cl, 2-CF₃ 195.6 Not reported Chlorine shifts: ~8.5 Agrochemical precursor
2-((4-Trifluoromethylphenyl)thio)pyridine 2-S-(4-CF₃C₆H₄) 285.3 Not reported Thioether protons: ~7.8 Studied for electronic effects
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide 2-carboxamide, 6-thiazolyl ~434.4* Not reported Not available in evidence Patent-listed bioactive compound
2-(3-Ethylsulfonyl-2-pyridyl)-imidazo[4,5-b]pyridine 3-ethylsulfonyl, 6-CF₃ ~403.2* Not reported Not available in evidence Insecticidal applications (patent)

*Calculated based on molecular formula.

Key Comparisons :

Substituent Effects: Trifluoromethyl Group: The 4-CF₃ group in all listed compounds enhances resistance to oxidative metabolism compared to non-fluorinated analogs. For example, 4-chloro-2-(trifluoromethyl)pyridine (MW 195.6) is a precursor in agrochemical synthesis, leveraging CF₃’s stability . Sulfonyl vs. This difference impacts solubility and receptor binding .

Spectral Properties :

  • ¹H NMR data for 2-(2-chlorophenyl)-4-(trifluoromethyl)pyridine () shows aromatic proton shifts at δ 7.2–8.5, similar to other trifluoromethylpyridines. The absence of data for the target compound suggests further experimental characterization is needed .

The thienylsulfonyl group in the target compound may offer similar bioactivity with improved pharmacokinetics .

Synthetic Accessibility :

  • Derivatives like 2-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine are synthesized via photoredox Meerwein arylation (73% yield), suggesting viable routes for modifying the target compound’s aryl substituents .

Biological Activity

The compound 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyridine ring, a trifluoromethyl group, and a thienylsulfonyl moiety. This article explores the biological activity of this compound, highlighting its potential applications in drug development and other fields.

Structural Characteristics

The molecular formula of this compound is C₉H₇F₃N₁O₂S. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienylsulfonyl group potentially influences the compound's reactivity and biological interactions.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-(trifluoromethyl)pyridineContains an amine instead of sulfonylUsed in cancer treatment; versatile building block.
4-Bromo-2-(trifluoromethyl)pyridineBromine substitutionDifferent reactivity profile due to bromine's electrophilicity.
2-Fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamideFuran ring instead of thienylUnique due to furan's reactivity and biological applications.

The structural uniqueness of this compound suggests enhanced potential as a bioactive compound compared to its analogs.

Medicinal Chemistry Applications

Research indicates that compounds similar to this compound have been investigated for their ability to act as inhibitors in various biological pathways, particularly those involved in cancer progression and inflammation. The interactions of this compound with biological targets are an active area of research.

Interaction Studies

Preliminary studies suggest that modifications to either the trifluoromethyl or thienylsulfonyl groups can significantly affect biological activity and specificity toward certain receptors or enzymes. For instance, trifluoromethylpyridine derivatives have demonstrated antibacterial and insecticidal activities, indicating a broader spectrum of potential applications .

Case Studies

  • Antibacterial Activity : Novel trifluoromethylpyridine amide derivatives containing sulfur moieties exhibited significant antibacterial activities against R. solanacearum, with some compounds showing up to 67% effectiveness at specific concentrations .
  • Cancer Research : Compounds with similar structures have been explored for their roles as farnesyltransferase inhibitors, which are crucial in cancer therapy. For example, BMS-214662 is a known farnesyltransferase inhibitor that entered clinical trials for chronic myeloid leukemia, showcasing the therapeutic potential of similar pyridine derivatives .
  • Synergistic Effects : Research has indicated that combining microtubule-modulating agents with anti-CTLA-4 inhibitors may enhance therapeutic efficacy against proliferative diseases like cancer. This suggests that compounds like this compound could be explored in combination therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : Transition-metal-free protocols are often employed for sulfonylation. For example, base-promoted coupling of thienyl sulfonyl groups with halogenated pyridine precursors (e.g., 4-(trifluoromethyl)pyridine derivatives) under visible light or thermal activation can yield the target compound. Flash chromatography is critical for purification, with yields influenced by solvent polarity and reaction time .
  • Key Factors : Optimize equivalents of sulfonylating agents (e.g., thienyl sulfonyl chloride) and base (e.g., NaOH or K₂CO₃). Monitor reaction progress via TLC to minimize side products like over-sulfonylated species .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm sulfonyl and trifluoromethyl groups. For example, the 19F^{19}F signal for -CF₃ typically appears near -60 ppm as a singlet .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can validate molecular weight (e.g., expected [M+H]⁺ for C₁₁H₇F₃N₂O₂S₂).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, especially if competing sulfonylation sites exist .

Q. What safety precautions are essential when handling this compound in the lab?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., SO₂ during decomposition).
  • Storage : Store in airtight containers at -20°C under inert gas (N₂ or Ar) to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation be addressed during synthesis?

  • Strategies :

  • Ligand Design : Electron-deficient pyridine ligands (e.g., 4-(trifluoromethyl)pyridine) enhance regiocontrol by directing sulfonyl groups to the 2-position via electronic effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and reduce competing pathways.
  • Computational Modeling : DFT calculations predict favorable transition states for sulfonylation at the 2-position versus 3- or 4-positions .

Q. What experimental adjustments improve low yields in large-scale synthesis?

  • Optimization Steps :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) may accelerate coupling, though metal-free conditions are preferred for cost and purity .
  • Scale-Up Modifications : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Work-Up : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Check for tautomerism or rotameric equilibria using variable-temperature NMR. For example, sulfonyl group rotation may cause splitting at room temperature but coalesce at elevated temperatures .
  • Impurity Analysis : Perform LC-MS to detect trace byproducts (e.g., desulfonylated intermediates).
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(4-chlorophenylsulfonyl)-4-(trifluoromethyl)pyridine) to identify anomalies .

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